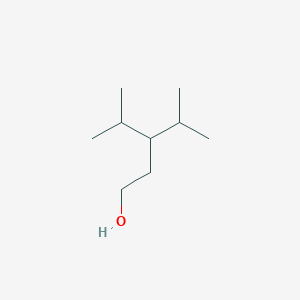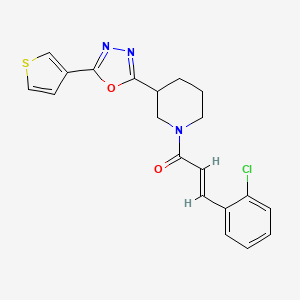![molecular formula C18H15ClFN3O2 B2415317 N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115933-41-9](/img/structure/B2415317.png)
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a cyclopentyl group, and a dihydropyridine ring.
Vorbereitungsmethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Amination reaction: The 2-chlorobenzoyl chloride is then reacted with 4-aminophenyl to form 4-[(2-chlorobenzoyl)amino]phenyl.
Cyclopentylation: The intermediate is further reacted with cyclopentylamine to introduce the cyclopentyl group.
Formation of the dihydropyridine ring: The final step involves the cyclization reaction to form the dihydropyridine ring, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of specific enzymes involved in disease processes, leading to therapeutic effects.
Modulation of signaling pathways: The compound can modulate signaling pathways, such as those involved in inflammation and cell proliferation, resulting in anti-inflammatory and anticancer effects.
Binding to receptors: It can bind to specific receptors on the surface of cells, leading to changes in cellular function and activity.
Vergleich Mit ähnlichen Verbindungen
N-(3-chloro-4-fluorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can be compared with other similar compounds, such as:
1-{4-[(2-bromobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a bromobenzoyl group instead of a chlorobenzoyl group, which may result in different chemical and biological properties.
1-{4-[(2-fluorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide: The presence of a fluorobenzoyl group can also lead to variations in reactivity and activity.
1-{4-[(2-methylbenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide: The methylbenzoyl group introduces different steric and electronic effects, influencing the compound’s behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-16-22-15-6-4-3-5-12(15)18(23-16)25-10-17(24)21-11-7-8-14(20)13(19)9-11/h3-9H,2,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLJCCRMQBOUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)
![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2415240.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)




![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)


![6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)
